3,3,3-Trideuterioprop-1-ene
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Description
Synthesis Analysis
The synthesis of deuterium-labeled compounds, such as 3,3,3-Trideuterioprop-1-ene, often involves intricate chemical processes to ensure specific isotopic incorporation. For instance, trideuterated 1-phosphapropyne (CD3CP) has been produced via the co-pyrolysis of phosphorus trichloride and esadeuterated ethane, showcasing the complexity and precision required in synthesizing isotopically labeled compounds (Degli Esposti et al., 2020).
Molecular Structure Analysis
The determination of molecular structures, especially for isotopically labeled compounds, relies heavily on spectroscopic methods. The study on CD3CP, for instance, involved millimeter-wave spectroscopy to investigate its rotational spectra, providing insights into its equilibrium structure through very accurate values of centrifugal distortion constants and taking into account l-type resonance effects (Degli Esposti et al., 2020).
Chemical Reactions and Properties
Reactions involving chiral deuterium-labeled allylic alcohols illustrate the complex interplay between diastereoselectivity and regioselectivity, offering insights into the mechanistic aspects of ene reactions with singlet oxygen, triazolinedione, and nitrosoarene. These reactions highlight the hydroxy-group directivity and the role of hydrogen bonding in forming product complexes, providing a deeper understanding of the chemical behavior and reactivity of deuterium-labeled compounds (Adam et al., 2002).
Physical Properties Analysis
The physical properties of 3,3,3-Trideuterioprop-1-ene and related compounds are often studied through experimental and computational methods, combining spectroscopic data with quantum-chemical computations to derive accurate molecular parameters and structures. Such detailed analyses contribute to a comprehensive understanding of the physical characteristics of these compounds, including bond lengths, vibration-rotation interaction constants, and equilibrium structures (Degli Esposti et al., 2020).
Chemical Properties Analysis
Exploring the chemical properties of 3,3,3-Trideuterioprop-1-ene involves examining its reactions under various conditions and with different reagents. The ene reaction mechanisms, the influence of isotopic labeling on reactivity and selectivity, and the synthesis of complex molecules from isotopically labeled precursors are central themes in chemical properties research. These studies not only shed light on the fundamental properties of 3,3,3-Trideuterioprop-1-ene but also pave the way for its application in more advanced chemical syntheses and material science applications (Adam et al., 2002).
Scientific Research Applications
Hydrology and Environmental Science
In hydrological processes, stable isotopes like deuterium are critical for tracing the origin and residence time of water in ecosystems. Studies have shown that using stable isotopes can reveal the contributions of groundwater to streamflow, highlighting the importance of these methods in understanding water sourcing and contaminant retention times in catchments (Stewart, Morgenstern, & McDonnell, 2010).
Chemistry and Catalysis
In chemistry, isotopically labeled compounds like "3,3,3-Trideuterioprop-1-ene" could be used to study reaction mechanisms and pathways. For example, the review of hydrogen bonding in cobalt(III) complexes emphasizes the importance of subtle changes in molecular structure on catalytic activity, which can be elucidated using isotopically labeled compounds (Ghosh, Ehnbom, Lewis, & Gladysz, 2017).
Material Science
In material science, the preparation and properties of coatings, such as aluminide coatings used as tritium permeation barriers, are studied to improve the safety and efficiency of nuclear reactors. These coatings, studied for their interaction with hydrogen isotopes, highlight the relevance of understanding isotopic effects in advanced materials (Xiang, Wang, Zhang, Tang, & Lai, 2015).
Health Sciences
Isotopically labeled compounds are also crucial in health sciences for tracking the fate and metabolism of drugs within the body. The genotoxic risk assessment of trivalent chromium, which can be studied using isotopically labeled compounds, provides insights into the safety of nutritional supplements (Eastmond, Macgregor, & Slesinski, 2008).
properties
IUPAC Name |
3,3,3-trideuterioprop-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trideuterioprop-1-ene |
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